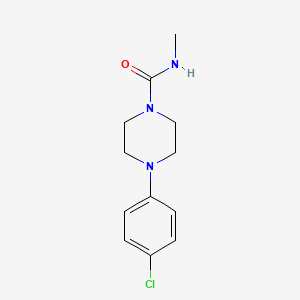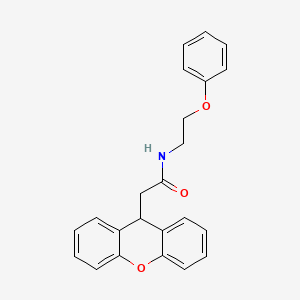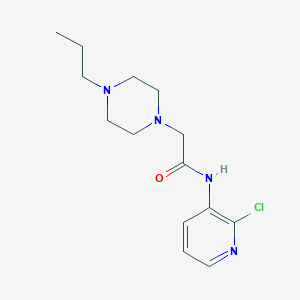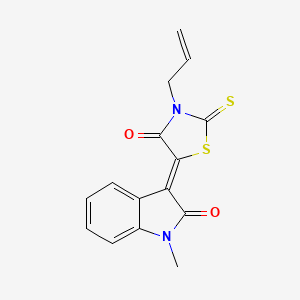
4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide involves multiple steps, including the reaction of specific chlorophenyl and piperazine components. For example, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine derivatives have been synthesized and assessed for biological activity against various bacteria and fungi, demonstrating the compound's potential in medicinal chemistry (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009). Another study focused on the synthesis from 4-chlorobenzophenone, highlighting the industrial applicability of such compounds (Dong Chuan-min, 2014).
Molecular Structure Analysis
Research on compounds closely related to 4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide includes extensive molecular structure analysis. Studies employing techniques like IR, NMR, and X-ray diffraction have elucidated the molecular structures, confirming the positions of chlorophenyl and piperazine units and their impact on the compound's properties and potential interactions (Z. Şahin, İ. Özkan, M. Köksal, Ş. Işık, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide derivatives are of significant interest. These compounds participate in various chemical reactions, leading to the formation of different products with potential biological and pharmaceutical applications. For instance, studies have explored the synthesis of compounds with high affinity and selectivity towards certain receptors, revealing the importance of the chlorophenyl and piperazine groups in the interaction with biological targets (R. Perrone, F. Berardi, N. Colabufo, M. Leopoldo, V. Tortorella, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Research has shown the synthesis of derivatives related to 4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide, including studies on their biological activities. For instance, compounds with similar structures have been synthesized and evaluated for antimicrobial activities against a variety of bacteria and fungi, showing moderate activity in certain concentrations. These studies are crucial for understanding the potential of these compounds as therapeutic agents (J.V.Guna et al., 2009).
Molecular Interaction Studies
Another aspect of research involves understanding how these compounds interact at a molecular level, particularly with receptors. For example, studies on similar compounds have explored their antagonist activities for the CB1 cannabinoid receptor, providing insights into their conformational behaviors and potential as receptor ligands (J. Shim et al., 2002).
Antimicrobial Activities
Additionally, the synthesis of new derivatives and their antimicrobial activities highlight the potential application of these compounds in combating microbial infections. Some derivatives have been found to possess good or moderate activities against test microorganisms, indicating their importance in developing new antimicrobial agents (H. Bektaş et al., 2010).
Analytical Detection Methods
Furthermore, the development of detection methods for compounds like 4-(4-chlorophenyl)-N-methyl-1-piperazinecarboxamide in forensic samples underlines the importance of analytical chemistry in understanding and identifying chemical substances in various contexts. This research enables the rapid and simple screening of such compounds in seized samples, facilitating forensic analyses (W. P. Silva et al., 2021).
Metabolic Studies
Investigations into the metabolism of related compounds in biological systems are also a significant area of study. Such research provides detailed insights into how these compounds are processed within the body, identifying metabolites and understanding their pharmacokinetics, which is essential for drug development (Xiaomei Jiang et al., 2007).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMQXNHBFPMDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-methylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)